4-((4-Methylphenyl)sulfonyl)phenol
Overview
Description
4-((4-Methylphenyl)sulfonyl)phenol is an organic compound with the molecular formula C13H12O3S It is characterized by a phenol group substituted with a sulfonyl group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-((4-Methylphenyl)sulfonyl)phenol can be synthesized through several methods. One common approach involves the oxidation of 4-(methylthio)phenol using an oxidizing agent such as Oxone in a mixture of ethanol and water. The reaction is typically carried out at room temperature for about 18 hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of reagents make this method suitable for industrial production.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylphenyl)sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Oxone is commonly used for the oxidation of 4-(methylthio)phenol to this compound.
Solvents: Ethanol and water are typical solvents used in the reaction.
Major Products
Sulfone Derivatives: Oxidation of this compound can lead to the formation of sulfone derivatives, which have various applications in organic synthesis.
Scientific Research Applications
4-((4-Methylphenyl)sulfonyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((4-Methylphenyl)sulfonyl)phenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
4-((4-Methylphenyl)sulfonyl)phenol can be compared with other similar compounds, such as:
4-(Methylsulfonyl)phenol: This compound has a similar structure but lacks the 4-methylphenyl group, which may affect its reactivity and applications.
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds have been studied for their dual antimicrobial and anti-inflammatory activities, highlighting the versatility of the sulfonyl group in medicinal chemistry.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTARVWLPQZIRCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60224826 | |
Record name | 4-((4-Methylphenyl)sulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7402-77-9 | |
Record name | 4-((4-Methylphenyl)sulfonyl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC400319 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400319 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-((4-Methylphenyl)sulfonyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60224826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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